4-methoxy-N'-(1-phenylhexylidene)benzohydrazide
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Overview
Description
4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of benzohydrazide and features a methoxy group and a phenylhexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 1-phenylhexanal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the phenylhexylidene moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 4-methoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide
- 4-methyl-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide is unique due to its specific structural features, such as the methoxy group and the phenylhexylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-1-phenylhexylideneamino]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-4-6-11-19(16-9-7-5-8-10-16)21-22-20(23)17-12-14-18(24-2)15-13-17/h5,7-10,12-15H,3-4,6,11H2,1-2H3,(H,22,23)/b21-19+ |
InChI Key |
UEULODJADDRXCV-XUTLUUPISA-N |
Isomeric SMILES |
CCCCC/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
SMILES |
CCCCCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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